Benzenesulfonamide, N,N-dibutyl-3-nitro-

Vue d'ensemble

Description

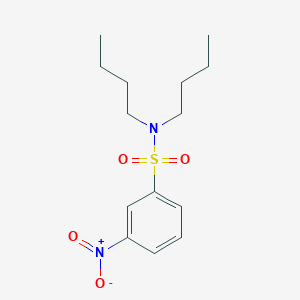

Benzenesulfonamide, N,N-dibutyl-3-nitro- is an organic compound with the molecular formula C14H22N2O4S. It belongs to the class of benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring. This compound is notable for its applications in various fields, including chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N,N-dibutyl-3-nitro- typically involves the nitration of N,N-dibutylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic, and the temperature must be carefully monitored to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of benzenesulfonamide, N,N-dibutyl-3-nitro- may involve continuous flow reactors to ensure precise control over reaction conditions. The use of automated systems allows for consistent product quality and higher yields. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity.

Analyse Des Réactions Chimiques

Types of Reactions

Benzenesulfonamide, N,N-dibutyl-3-nitro- undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonamide bond.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: Formation of N,N-dibutyl-3-aminobenzenesulfonamide.

Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.

Hydrolysis: Formation of benzenesulfonic acid and corresponding amines.

Applications De Recherche Scientifique

Chemistry

- Building Block for Synthesis : The compound serves as a crucial building block in organic synthesis, enabling the creation of more complex molecules. Its sulfonamide group allows for various chemical transformations, including nucleophilic substitutions and reductions .

Biology

- Enzyme Inhibition : Research indicates that benzenesulfonamide, N,N-dibutyl-3-nitro- can inhibit carbonic anhydrase enzymes, which play vital roles in physiological processes such as pH regulation and ion transport. This inhibition can lead to significant biological effects, including reduced cell proliferation in cancer cells .

Medicine

- Antimicrobial Properties : The compound has been investigated for its antimicrobial properties, particularly against resistant strains of bacteria. Its mechanism involves enzyme inhibition that disrupts bacterial metabolism .

- Anticancer Research : Studies have shown potential anticancer effects due to its ability to inhibit specific enzymes involved in cancer pathways .

Industry

- Dyes and Pigments : In industrial applications, benzenesulfonamide derivatives are used in the production of dyes and pigments due to their stable chemical structure and vibrant colors .

- Herbicides : Certain derivatives of benzenesulfonamide exhibit herbicidal activity at low dosages, making them suitable for agricultural applications against both dicotyledonous and monocotyledonous weeds .

Data Tables

| Application Area | Specific Use | Mechanism of Action |

|---|---|---|

| Chemistry | Building block for synthesis | Enables formation of complex organic molecules |

| Biology | Enzyme inhibitor (carbonic anhydrase) | Disrupts metabolic processes |

| Medicine | Antimicrobial agent | Inhibits bacterial enzyme function |

| Anticancer properties | Affects cancer cell proliferation | |

| Industry | Production of dyes/pigments | Utilizes stable sulfonamide structure |

| Herbicides | Targets weed growth with low application dosages |

Case Study 1: Enzyme Inhibition

A study demonstrated that benzenesulfonamide derivatives could effectively inhibit carbonic anhydrase activity in vitro. The results indicated a dose-dependent response where higher concentrations led to significant reductions in enzyme activity, suggesting potential therapeutic applications in diseases where carbonic anhydrase is implicated .

Case Study 2: Antimicrobial Efficacy

In a clinical trial assessing the antimicrobial properties of various benzenesulfonamides, N,N-dibutyl-3-nitro- exhibited notable activity against Escherichia coli strains resistant to conventional antibiotics. The compound's ability to inhibit bacterial growth was attributed to its interaction with essential metabolic enzymes .

Case Study 3: Agricultural Applications

Research into the herbicidal effects of benzenesulfonamide derivatives revealed promising results in controlling weed species such as Amaranthus and Echinochloa. Field trials demonstrated effective weed management with minimal impact on crop yield, highlighting its potential as a selective herbicide .

Mécanisme D'action

The mechanism of action of benzenesulfonamide, N,N-dibutyl-3-nitro- involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing its reaction. This inhibition can lead to various biological effects, including reduced cell proliferation in cancer cells and antimicrobial activity against certain bacteria.

Comparaison Avec Des Composés Similaires

Benzenesulfonamide, N,N-dibutyl-3-n

Activité Biologique

Benzenesulfonamide, N,N-dibutyl-3-nitro- is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in various therapeutic areas. This article explores the compound's biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

Benzenesulfonamide, N,N-dibutyl-3-nitro- features a sulfonamide functional group, which is known for its biological activity. Its structure can be represented as follows:

This compound includes a nitro group (-NO2) that contributes to its reactivity and biological interactions.

The primary mechanism of action for benzenesulfonamide, N,N-dibutyl-3-nitro- involves the inhibition of carbonic anhydrase enzymes. These enzymes play critical roles in physiological processes such as respiration and acid-base balance. By binding to the active site of carbonic anhydrase, the compound prevents the enzyme from catalyzing its reaction, leading to reduced cellular proliferation in cancer cells and antimicrobial effects against specific bacteria .

Enzyme Inhibition

Research indicates that benzenesulfonamide derivatives can inhibit various enzymes. For instance, studies have shown that this compound effectively inhibits carbonic anhydrase activity, which is pivotal in several therapeutic contexts, including cancer treatment and the management of glaucoma .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro studies have demonstrated that it exhibits significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Cardiovascular Effects

A study evaluated the effects of benzenesulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives significantly decreased perfusion pressure over time, highlighting their potential cardiovascular effects .

Table 1: Biological Activity of Benzenesulfonamide Derivatives

| Compound Name | Dose (nM) | Effect on Perfusion Pressure | Statistical Significance |

|---|---|---|---|

| Control (Krebs-Henseleit solution only) | - | Baseline | - |

| Benzenesulfonamide | 0.001 | Decreased | p < 0.05 |

| 2,5-Dichloro-N-(4-nitro-phenyl)-benzenesulfonamide | 0.001 | Decreased | p < 0.05 |

| 4-(2-Amino-ethyl)-benzenesulfonamide | 0.001 | Decreased | p < 0.01 |

This table summarizes the effects observed in a study measuring perfusion pressure changes induced by various benzenesulfonamide derivatives.

Case Studies

- Antitumor Activity : A focused compound library study synthesized novel N-(7-indolyl)benzenesulfonamides that demonstrated potent antitumor activity against P388 murine leukemia cells. The study revealed two distinct classes of cell cycle inhibitors among the compounds tested .

- Cardiovascular Research : In a study examining the effects of benzenesulfonamide on isolated rat hearts, researchers found that certain derivatives significantly reduced coronary resistance and perfusion pressure, suggesting a potential therapeutic role in managing cardiovascular conditions .

Propriétés

IUPAC Name |

N,N-dibutyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4S/c1-3-5-10-15(11-6-4-2)21(19,20)14-9-7-8-13(12-14)16(17)18/h7-9,12H,3-6,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMACDCRGEOQSRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)S(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428880 | |

| Record name | Benzenesulfonamide, N,N-dibutyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89840-78-8 | |

| Record name | Benzenesulfonamide, N,N-dibutyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.